![molecular formula C14H11N3O2 B2496145 2-[(2-nitrophenyl)methyl]-1H-1,3-benzodiazole CAS No. 71443-44-2](/img/structure/B2496145.png)
2-[(2-nitrophenyl)methyl]-1H-1,3-benzodiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-nitrophenyl)methyl]-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic compounds that contain a benzene ring fused to a diazole ring. This particular compound features a nitrophenyl group attached to the benzodiazole structure, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-nitrophenyl)methyl]-1H-1,3-benzodiazole typically involves the following steps:
Starting Materials: The synthesis begins with 2-nitrobenzyl chloride and 1,3-benzodiazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The 2-nitrobenzyl chloride is added to a solution of 1,3-benzodiazole in DMF, followed by the addition of potassium carbonate. The mixture is then heated to reflux for several hours.
Isolation: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Reactors: Using large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Employing continuous flow systems to improve efficiency and yield.
Purification: Utilizing advanced purification techniques such as column chromatography and crystallization to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-nitrophenyl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: 2-[(2-aminophenyl)methyl]-1H-1,3-benzodiazole.
Substitution: Various substituted benzodiazoles depending on the electrophile used.
Oxidation: Corresponding oxides and other oxidized derivatives.
Aplicaciones Científicas De Investigación
2-[(2-nitrophenyl)methyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(2-nitrophenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- **2-[(2-nitrophenyl)methyl]-1H-1,3-benzodiazole shares similarities with other benzodiazole derivatives such as 2-[(2-aminophenyl)methyl]-1H-1,3-benzodiazole and 2-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazole.
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile:
Uniqueness
Nitrophenyl Group: The presence of the nitrophenyl group in this compound imparts unique electronic and steric properties, influencing its reactivity and interactions.
Biological Activity: The compound’s specific biological activities and potential therapeutic applications distinguish it from other benzodiazole derivatives.
Propiedades
IUPAC Name |
2-[(2-nitrophenyl)methyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c18-17(19)13-8-4-1-5-10(13)9-14-15-11-6-2-3-7-12(11)16-14/h1-8H,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHUXKDDEMNQKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
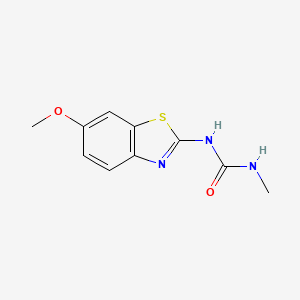
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2496064.png)
![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2496067.png)
![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2496068.png)
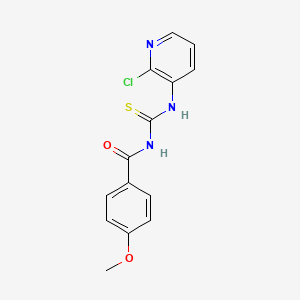
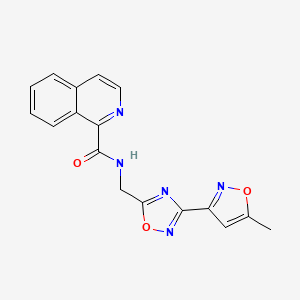
![2-{[1-(1,2,3-Thiadiazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2496074.png)
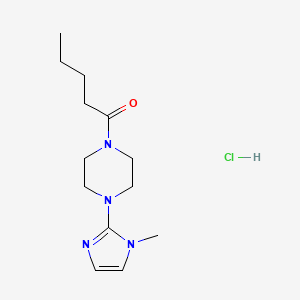
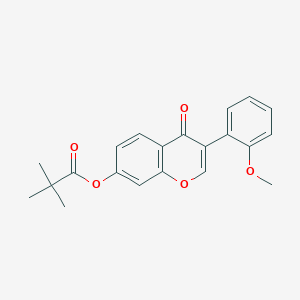
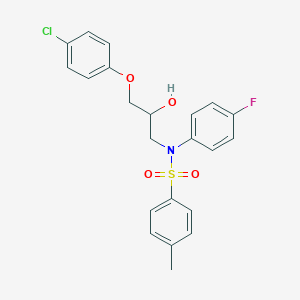
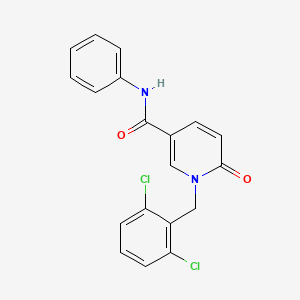

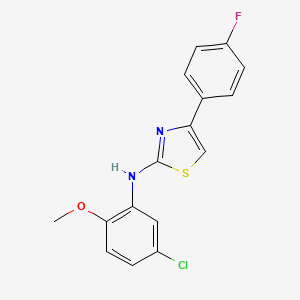
![N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2496085.png)
